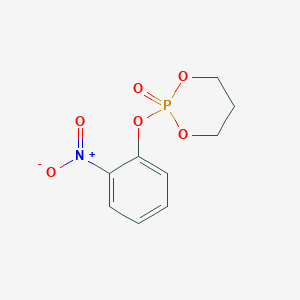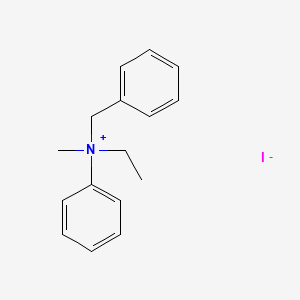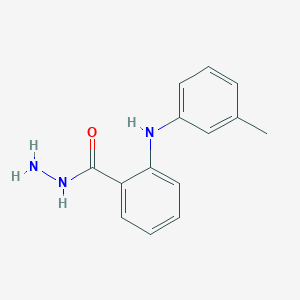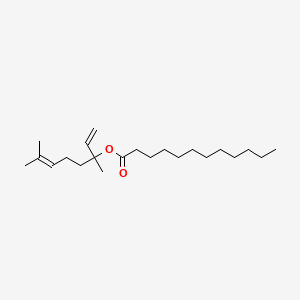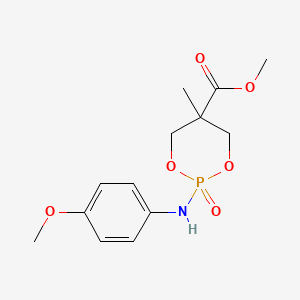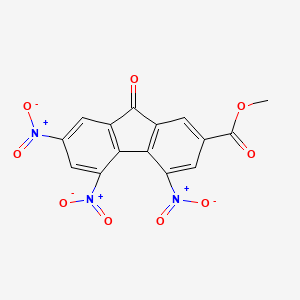![molecular formula C26H22N4O B14695646 9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one CAS No. 24898-96-2](/img/structure/B14695646.png)
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the parent compound.
科学的研究の応用
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The mechanism of action of 9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar core.
Quinoxaline: Another heterocyclic compound with comparable biological activities.
Cinnoline: Shares structural similarities and is studied for similar applications.
Uniqueness
9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one stands out due to its unique substitution pattern and the presence of both pyrazine and quinazoline rings
特性
CAS番号 |
24898-96-2 |
|---|---|
分子式 |
C26H22N4O |
分子量 |
406.5 g/mol |
IUPAC名 |
9-butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10-one |
InChI |
InChI=1S/C26H22N4O/c1-2-3-16-30-17-27-20-14-15-21-25(22(20)26(30)31)29-24(19-12-8-5-9-13-19)23(28-21)18-10-6-4-7-11-18/h4-15,17H,2-3,16H2,1H3 |
InChIキー |
XJTKLLOOZSVVIL-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



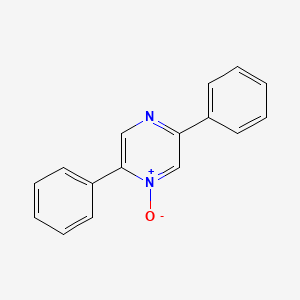

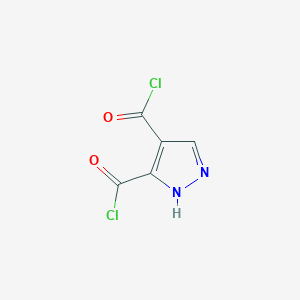
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
